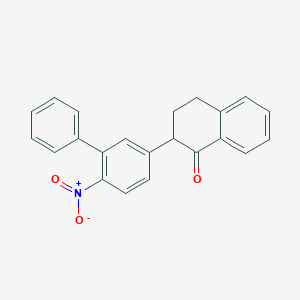
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one is an organic compound that belongs to the class of tetralin derivatives. This compound is characterized by the presence of a nitro group attached to a biphenyl structure, which is further connected to a tetralin-1-one moiety. Tetralin derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitrobiphenyl-3-yl)tetralin-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where tetralin is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under reflux conditions in an inert solvent like dichloromethane .
Another approach involves the nitration of biphenyl followed by a coupling reaction with tetralin-1-one. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the biphenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl-tetralin derivatives.
Aplicaciones Científicas De Investigación
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(6-Nitrobiphenyl-3-yl)tetralin-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrocarbon with similar structural features but lacking the nitro and biphenyl groups.
Biphenyl: A simple aromatic compound with two connected benzene rings, lacking the tetralin moiety.
Nitrobenzene: An aromatic compound with a nitro group attached to a benzene ring, lacking the biphenyl and tetralin structures.
Uniqueness
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one is unique due to its combination of a nitro-substituted biphenyl structure with a tetralin-1-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Propiedades
Número CAS |
1451449-35-6 |
|---|---|
Fórmula molecular |
C22H17NO3 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-(4-nitro-3-phenylphenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C22H17NO3/c24-22-18-9-5-4-8-16(18)10-12-19(22)17-11-13-21(23(25)26)20(14-17)15-6-2-1-3-7-15/h1-9,11,13-14,19H,10,12H2 |
Clave InChI |
HNIVDLCGXJHHMY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















